Cyclopropyl methyl ketone

Descripción general

Descripción

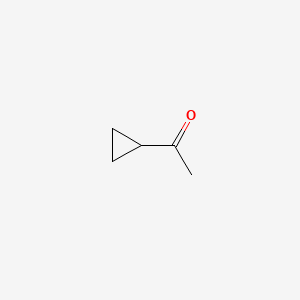

Cyclopropyl methyl ketone (CMPK; CAS 765-43-5) is a cyclic ketone with a cyclopropane ring adjacent to a carbonyl group. It is a colorless to pale yellow liquid with a boiling point of 114°C, density of 0.848–0.850 g/cm³, and refractive index (nD²⁰) of 1.425–1.427 . Its strained cyclopropane ring and conjugated system impart unique electronic and steric properties. CMPK is a critical intermediate in pharmaceuticals, such as the antiretroviral drug Efavirenz, and agrochemicals like嘧菌环胺 (cyprodinil) . Industrially, it is synthesized via chlorination of α-acetyl-γ-butyrolactone followed by base-mediated cyclization, achieving >86% yield and >99% purity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopropyl methyl ketone can be synthesized through several methods:

From 1-chloro-4-pentanone and potassium hydroxide: This method involves the reaction of 1-chloro-4-pentanone with potassium hydroxide, yielding this compound in a 95% yield.

From 5-chloro-2-pentanone: Another method involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by distillation to obtain this compound.

From ethyl acetoacetate and ethylene bromide: This method involves the reaction of ethyl acetoacetate with ethylene bromide, followed by cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-chloro-4-pentanone with potassium hydroxide due to its high yield and relatively simple reaction conditions .

Análisis De Reacciones Químicas

Cyclopropyl methyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: Cyclopropyl carboxylic acid.

Reduction: Cyclopropyl methanol.

Substitution: Products vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyclopropyl methyl ketone (C5H8O) is characterized by a three-membered cyclopropane ring attached to a methyl ketone group. This structure imparts distinct reactivity patterns that are exploited in various chemical reactions, including ring-opening reactions and nucleophilic substitutions. The compound is moderately soluble in water and highly soluble in organic solvents, making it versatile for different applications.

Pharmaceutical Applications

-

Synthesis of Drug Intermediates :

- This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. For instance, it is utilized in the production of antiviral drugs, antidepressants, and anti-inflammatory medications .

- Notably, it plays a significant role in synthesizing PDE4 inhibitors and α-trifluoromethyl-amines, which are important for treating various diseases .

-

Specific Drug Examples :

- The compound is instrumental in synthesizing anti-HIV drugs such as Efavirenz, showcasing its importance in modern medicinal chemistry .

- It is also used in the development of fungicides like Cyprodinil and herbicides such as Isoxaflutole, highlighting its dual role in both pharmaceutical and agricultural applications .

Agrochemical Applications

- This compound is employed as an intermediate for various pesticides and herbicides. Its application in the synthesis of fungicides helps enhance crop protection strategies, thereby contributing to agricultural productivity .

Organic Synthesis Applications

- Complex Organic Compounds :

-

Ring-Opening Reactions :

- Recent studies have demonstrated that this compound can participate in ring-opening hydroarylation reactions, leading to the formation of g-arylated ketones with high yields . This reaction showcases its utility in creating diverse chemical entities that can be further modified for various applications.

Safety Considerations

Despite its numerous applications, this compound poses significant safety risks due to its toxicity and flammability. It can cause skin burns and severe eye irritation upon contact, necessitating strict safety protocols during handling . Personal protective equipment should be utilized to minimize exposure risks.

Research on Reaction Mechanisms

- A study investigated the reaction mechanisms involving this compound using computational methods to understand its behavior under different conditions. The findings indicated that the compound exhibits significant reactivity when protonated by strong acids, allowing it to participate effectively in nucleophilic reactions .

Synthesis Pathways

Mecanismo De Acción

The mechanism of action of cyclopropyl methyl ketone involves its highly strained cyclopropane ring, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. In biological systems, this compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparación Con Compuestos Similares

Electronic Structure and UV Absorption

CMPK exhibits distinct UV absorption bands due to transitions involving its conjugated cyclopropane-carbonyl system:

- Charge Transfer (A→π*) Band : Observed at 170–200 nm in the gas phase and 225–275 nm in n-hexane solution .

- n→π* Transition : At 282.5 nm in n-hexane .

Comparison with Vinyl Cyclopropane :

- Vinyl cyclopropane shows a hypsochromic (blue) shift upon methylation, whereas CMPK exhibits a bathochromic (red) shift (Δλ ~60 nm) due to conformational changes from bisected to planar geometry . This shift is corroborated by PMO and MINDO/2 calculations .

Table 1: UV Absorption Bands of Cyclopropyl Derivatives

Conformational Behavior

CMPK’s cyclopropane ring and carbonyl group adopt specific conformations that influence reactivity:

- s-cis Conformer : Global energy minimum (torsion angle ~0°), stabilized by conjugative overlap between cyclopropane Walsh orbitals and the carbonyl π* orbital .

- s-trans Conformer : Local energy minimum (torsion angle ~180°), ~1–3 kcal/mol higher in energy than s-cis .

Comparison with Bicyclic Ketones :

In bicyclo[m.1.0]alkan-2-ones (5- to 16-membered rings), the cyclopropyl ketone substructure retains the s-cis preference, demonstrating conformational anchoring effects critical in synthetic design .

Table 2: Conformational Energy Differences

| Compound | Global Minimum | Energy Difference (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| This compound | s-cis | 1–3 (vs. s-trans) | Ab initio | |

| Bicyclo[5.1.0]octan-2-one | s-cis | Similar to CMPK | Molecular mechanics |

Steric and Electronic Effects

- Mannich Reaction : CMPK yields low enantioselectivity (86.5:13.5 er) due to steric hindrance from the cyclopropyl group, unlike linear ketones (e.g., acetone) that achieve >90% er .

- Photochemical Reactivity: CMPK derivatives (e.g., bicyclic ketones) undergo rapid ring-opening in tert-butyl alcohol (15 min for complete consumption) vs. cyclooctanone (79% remaining after 3 hr), highlighting enhanced reactivity from ring strain .

Cycloaddition Reactions

- Ni-Catalyzed [3+2] Cycloaddition: CMPK reacts with alkynes to form cyclopentenes, a reaction absent in non-strained ketones. Organoaluminum reagents (e.g., AlMe₃) facilitate oxidative addition to Ni(0) .

Table 3: Reaction Performance of Cyclopropyl vs. Linear Ketones

Physical and Market Properties

- Solubility: CMPK shows higher solubility in non-polar solvents (e.g., CCl₄) compared to polar aprotic solvents, similar to other aliphatic ketones .

- Market Price : ~$12,000–13,000/ton (2025 estimate), significantly higher than acetone ($800–1,000/ton) due to niche applications .

Actividad Biológica

Cyclopropyl methyl ketone (CPMK) is an organic compound with the molecular formula CHO, characterized by a three-membered cyclopropane ring attached to a methyl ketone group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and biological properties.

CPMK is a clear, colorless liquid with a fruity odor. It is moderately soluble in water and highly soluble in organic solvents. Its boiling point ranges from 106 to 107 degrees Celsius, and it has a molecular weight of 84.12 g/mol. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic compounds .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 84.12 g/mol |

| Boiling Point | 106-107 °C |

| Solubility | Moderately water-soluble; highly soluble in organic solvents |

| Flammability | Highly flammable |

Toxicological Profile

CPMK exhibits notable toxicity, which poses significant safety concerns during handling and application. Exposure can lead to skin, eye, and respiratory irritation. It is classified as a mild skin irritant and can cause severe eye damage upon contact. The dermal lethal dose for rats has been reported to exceed 2,000 mg/kg, indicating its potential for severe harm . Due to these properties, strict safety measures are recommended when working with this compound.

Mechanistic Studies

Recent studies have explored the reactivity of CPMK in various chemical transformations. For instance, it has been shown to participate in ring-opening reactions and nucleophilic additions, demonstrating its potential as a versatile reagent in organic synthesis. A study on the hydride reduction of cyclopropyl ketones indicated that CPMK can undergo stereoselective reductions, which are influenced by substituents on the cyclopropane ring .

Case Studies

- Antiviral Drug Synthesis : CPMK serves as a crucial intermediate in the synthesis of antiviral agents. Its unique structure allows for modifications that enhance biological activity against viral targets.

- Multidrug Resistance Modulation : Research indicates that phenothiazine derivatives synthesized using CPMK exhibit properties that can reverse multidrug resistance (MDR) in cancer chemotherapy. These compounds showed significant cytotoxic activity against MDR cell lines, suggesting potential therapeutic applications .

- Stereoselectivity in Reactions : A systematic investigation into the stereoselective hydride reduction of CPMK revealed that bulky substituents on the cyclopropane ring could enhance selectivity during chemical reactions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cyclopropyl methyl ketone (CMK), and how are they optimized for laboratory-scale preparation?

CMK is synthesized via four main strategies: (1) ketone-based cyclopropanation, (2) ester-to-ketone transformations, (3) alcohol oxidation, and (4) furan ring-opening reactions. For example, ketone precursors undergo cyclopropanation using reagents like diazomethane, while esters are hydrolyzed and decarboxylated to yield CMK. Post-synthesis, purification involves liquid-liquid extraction (e.g., dichloromethane/water) and fractional distillation. Key challenges include minimizing side reactions (e.g., over-cyclopropanation) and improving yield (typically 40–60%) by optimizing reaction time, temperature, and catalyst loading .

Q. How is CMK characterized using spectroscopic and computational methods?

- UV-Vis spectroscopy : CMK exhibits an n→π* transition at λmax = 277.5 nm (log ε = 1.26 in n-hexane) and a higher-energy π→π* transition near 175 nm in the gas phase .

- Conformational analysis : Computational studies (e.g., ab initio methods) identify two stable conformers: the global s-cis (energy minimum) and a local s-trans conformation. Torsional parameters derived from these studies inform molecular mechanics models .

- NMR : The cyclopropane ring protons resonate as a multiplet near δ 0.5–1.5 ppm, while the methyl ketone group appears as a singlet at δ 2.1–2.3 ppm.

Q. What are the standard protocols for derivatizing CMK into bioactive intermediates?

CMK is oxidized to cyclopropanecarboxylic acid using sodium hypobromite (NaOBr) under mild conditions (20–25°C, 12–24 hrs). The reaction proceeds via nucleophilic attack on the ketone carbonyl, followed by decarboxylation. Yields exceed 70% with careful pH control (pH 10–12) to avoid over-oxidation .

Q. What safety precautions are critical when handling CMK in laboratory settings?

CMK is flammable (flash point ≈ 35°C) and requires ventilation to prevent vapor accumulation. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can nickel-catalyzed [3+2] cycloadditions of CMK with alkynes be leveraged to synthesize cyclopentene derivatives?

CMK reacts with terminal alkynes (e.g., 2-butyne) in the presence of [Ni(cod)2] (10 mol%) and AlMe3 (100 mol%) in THF at room temperature. The mechanism involves oxidative addition of CMK to Ni(0), forming a six-membered oxa-nickelacycle intermediate. This intermediate undergoes alkyne insertion and reductive elimination to yield cyclopentenes with >80% regioselectivity. Key parameters include steric effects of the cyclopropane ring and alkyne electronic properties .

Q. What role does conformational flexibility play in CMK’s reactivity in annulation reactions?

The s-cis conformation of CMK enables orbital overlap between the cyclopropane Walsh orbitals and the ketone’s π* system, stabilizing transition states in annulation reactions. For example, enol ethers of CMK undergo thermal [3,3]-sigmatropic rearrangements to form cyclopentanones, with regioselectivity dictated by substituent effects on the cyclopropane ring .

Q. How do organoaluminum reagents enhance CMK’s reactivity in transition-metal-catalyzed transformations?

AlMe3 acts as a Lewis acid to polarize the C=O bond of CMK, facilitating oxidative addition to Ni(0). It also stabilizes nickelacycle intermediates, preventing premature decomposition. In [3+2] cycloadditions, AlMe3> increases reaction rates by 3–5-fold compared to ligand-free systems .

Q. What computational strategies are used to model CMK’s electronic structure and excited-state dynamics?

Second-order perturbation theory and MINDO/2 calculations reveal that CMK’s bathochromic UV shifts (e.g., λmax = 282.5 nm upon methylation) arise from conformational changes (bisected → planar). These models also predict excited-state charge-transfer interactions between the cyclopropane and ketone moieties .

Propiedades

IUPAC Name |

1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCFCNAITDHQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074854 | |

| Record name | Cyclopropyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl methyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

44.7 [mmHg] | |

| Record name | Cyclopropyl methyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

765-43-5 | |

| Record name | Cyclopropyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27YY1XCFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.